6-Chloro-6-deoxygalactose
Overview
Description
Scientific Research Applications
Neurotoxicity and Central Nervous System Effects
6-Chloro-6-deoxyglucose, a compound related to 6-Chloro-6-deoxygalactose, has been studied for its neurotoxic effects. Research involving mice and marmoset monkeys focused on morphological changes in the central nervous system. This compound was used as a positive control due to its known neurotoxic effects, highlighting its potential for studying neurotoxicity and CNS involvement (Finn & Lord, 2000).
Effects on Glucose Metabolism and Sperm Function
Research has shown that this compound, along with other chlorinated sugars, can affect glucose metabolism in rat spermatozoa. This effect includes the inhibition of glucose oxidation, suggesting an impact on sperm function and potential applications in fertility studies (Ford, Harrison, & Waites, 1981).
Enzymatic Interaction Studies
This compound has been used to study its interactions with enzymes. For example, its competitive inhibition and substrate activity with Escherichia coli uridine diphosphate galactose 4-epimerase provide insights into enzyme mechanisms and interactions (Spencer, Blackburn, Ferdinand, & Blackburn, 1973).
Blood-Brain Barrier and Hexose Transport
Studies on the blood-brain barrier and hexose transport systems have utilized this compound. Its role in inhibiting D-glucose transport into the brain indicates its utility in understanding the transport mechanisms at the blood-brain interface (Cremer & Cunningham, 1979).
Synthesis of Branched-Chain Sugar Nucleosides
Research has explored the synthesis of branched-chain sugar nucleosides using this compound. This type of synthesis is significant in the field of biochemistry, particularly in the study of antibiotics and nucleosides (Howarth, Szarek, & Jones, 1968).
Galactose Metabolism Studies
In vivo assessments of galactose metabolism have employed analogs of this compound. Such studies are crucial for understanding galactose metabolism in various tissues, including tumors and liver (Ishiwata et al., 1989).
Mechanism of Action
Properties
IUPAC Name |
(2R,3S,4R,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNVPHMOCWHHO-DPYQTVNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171605 | |
Record name | 6-Chloro-6-deoxygalactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18465-32-2 | |
Record name | 6-Chloro-6-deoxy-D-galactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18465-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-6-deoxygalactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-6-deoxygalactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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